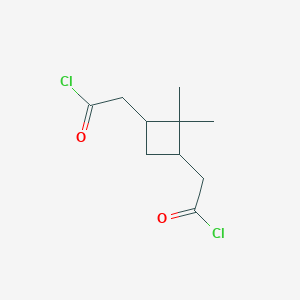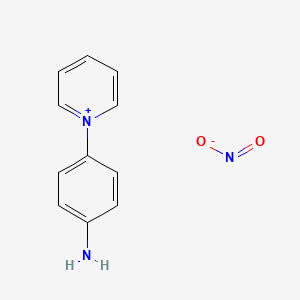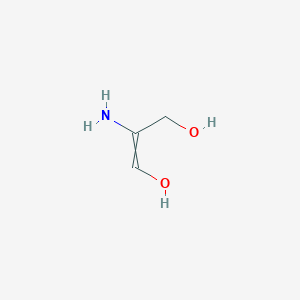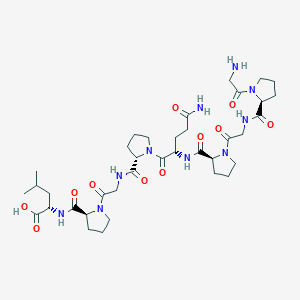
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclobutane ring with two acetyl chloride groups attached to it, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride typically involves the reaction of 2,2-dimethylcyclobutane-1,3-diol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,2-dimethylcyclobutane-1,3-diol.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: Reduced alcohols or other derivatives.
Applications De Recherche Scientifique
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride involves its reactivity with various nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or hydrolysis. The compound’s unique structure allows it to interact with different molecular entities, leading to diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylcyclobutane-1,3-diol: A precursor in the synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Another cyclobutane derivative with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
193811-34-6 |
|---|---|
Formule moléculaire |
C10H14Cl2O2 |
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride |
InChI |
InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3 |
Clé InChI |
VIVDDABWEZKJEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)



![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

